2-Chloro-5-fluoro-1,3-dimethylbenzene
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Overview
Description
2-Chloro-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8ClF. It is a colorless liquid with a sweet and pungent odor. This compound is slightly soluble in water but soluble in organic solvents such as ethanol, ketones, and ethers . It is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Preparation Methods
2-Chloro-5-fluoro-1,3-dimethylbenzene is mainly prepared through the fluorination and chlorination of aromatic compounds. A commonly used method involves reacting 2-methyl-1,3-xylene with chlorine and fluorine sources under appropriate conditions . The reaction conditions typically include controlled temperature and pressure to ensure the desired substitution on the benzene ring.
Chemical Reactions Analysis
2-Chloro-5-fluoro-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups and electron-withdrawing chloro and fluoro groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar aromatic compounds typically undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions, leading to the formation of various substituted benzene derivatives.
Scientific Research Applications
2-Chloro-5-fluoro-1,3-dimethylbenzene is used extensively in scientific research and industrial applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-1,3-dimethylbenzene primarily involves its role as an intermediate in chemical reactions. The chloro and fluoro substituents influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This compound can interact with various molecular targets and pathways depending on the specific reactions it undergoes .
Comparison with Similar Compounds
2-Chloro-5-fluoro-1,3-dimethylbenzene can be compared with other similar compounds such as:
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar in structure but with a bromo substituent instead of chloro.
1-Chloro-4-fluoro-2,6-dimethylbenzene: Another isomer with different positions of the substituents.
2,6-Dimethyl-4-fluorobromobenzene: Contains both methyl and fluoro substituents but with a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the nature and position of the substituents.
Properties
IUPAC Name |
2-chloro-5-fluoro-1,3-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJOCJGXPDHQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471604 |
Source
|
Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14994-16-2 |
Source
|
Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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